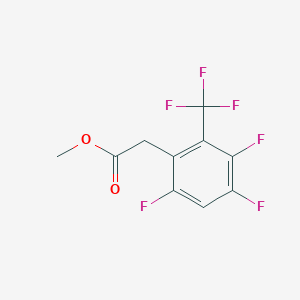
2,3,3,3-Tetrafluoro-1,1-bis(3-fluorophenoxy)-prop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3,3-Tetrafluoro-1,1-bis(3-fluorophenoxy)-prop-1-ene is a fluorinated organic compound. Fluorinated compounds are known for their unique chemical properties, including high thermal stability, resistance to oxidation, and low reactivity. These properties make them valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,3-Tetrafluoro-1,1-bis(3-fluorophenoxy)-prop-1-ene typically involves the reaction of fluorinated phenols with a suitable fluorinated alkene under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical reactors, precise temperature control, and continuous monitoring of reaction conditions to ensure consistent product quality. The use of automated systems and advanced analytical techniques is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,3,3,3-Tetrafluoro-1,1-bis(3-fluorophenoxy)-prop-1-ene can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding fluorinated ketones or acids.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex fluorinated compounds.
Biology: Potential use in the development of fluorinated pharmaceuticals or agrochemicals.
Medicine: Investigation of its properties as a potential drug candidate or diagnostic agent.
Industry: Use in the production of high-performance materials, coatings, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3,3,3-Tetrafluoro-1,1-bis(3-fluorophenoxy)-prop-1-ene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the compound’s structure and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 2,3,3,3-Tetrafluoro-1,1-bis(4-fluorophenoxy)-prop-1-ene
- 2,3,3,3-Tetrafluoro-1,1-bis(2-fluorophenoxy)-prop-1-ene
- 2,3,3,3-Tetrafluoro-1,1-bis(3-chlorophenoxy)-prop-1-ene
Uniqueness
2,3,3,3-Tetrafluoro-1,1-bis(3-fluorophenoxy)-prop-1-ene is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
1-fluoro-3-[2,3,3,3-tetrafluoro-1-(3-fluorophenoxy)prop-1-enoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F6O2/c16-9-3-1-5-11(7-9)22-14(13(18)15(19,20)21)23-12-6-2-4-10(17)8-12/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWYTTCTJZFJTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC(=C(C(F)(F)F)F)OC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-Amino-alpha-[3-chloro-4-(trifluormethoxy)benzyl]benzeneacetonitrile](/img/structure/B6312366.png)


